4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

Enzyme Kinetics Substrate Specificity Plant Biochemistry

This synthetic chromogenic substrate is specifically for N-acetyl-β-D-glucosaminidase (NAGase) detection. It offers high enzyme affinity and low free nitrophenol background, ensuring sensitive, reproducible kinetic and clinical assays. Essential for accurate NAGase characterization and diagnostic development.

Molecular Formula C14H18N2O8
Molecular Weight 342.30 g/mol
CAS No. 3459-18-5
Cat. No. B013778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside
CAS3459-18-5
Synonyms4-nitrophenyl N-acetyl-beta-D-glucosaminide
4-nitrophenyl N-acetylglucosamine
4-nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
4-nitrophenyl-N-acetyl-2-deoxyglucopyranoside
4-nitrophenyl-N-acetyl-2-deoxyglucopyranoside, (alpha)-isomer
4-nitrophenyl-N-acetyl-beta-D-glucopyranoside
4-nitrophenyl-N-acetylglucosamine
NP-GlcNAc
p-nitrophenyl-N-acetyl-beta-D-glucopyranoside
para-nitrophenyl-N-acetyl-beta-D-glucopyranoside
PNP-GlcNAc
pNPGlcNAc
Molecular FormulaC14H18N2O8
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
InChIInChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1
InChIKeyOMRLTNCLYHKQCK-DHGKCCLASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (CAS 3459-18-5): A Defined Chromogenic Substrate for Glycosidase Research


4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside, also known as 4-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is a synthetic chromogenic substrate . It is specifically designed for the detection and quantification of N-acetyl-β-D-glucosaminidase (NAGase) activity in biochemical assays . Upon enzymatic hydrolysis of the glycosidic bond, it releases 4-nitrophenol, which can be quantitatively measured by its characteristic yellow color and absorbance at 405 nm under alkaline conditions .

The Functional Specificity of 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside as a Substrate


While other chromogenic substrates for glycosidases exist, such as p-nitrophenyl-β-D-galactopyranoside or p-nitrophenyl-α-D-glucopyranoside, they cannot be interchanged with 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside. This is because the latter is specifically recognized by the active site of N-acetyl-β-D-glucosaminidases, which require the N-acetyl group and the specific β-linked glucopyranoside configuration for efficient catalysis [1]. Substituting this compound with an analog of different sugar specificity would result in no or negligible signal in a NAGase assay, leading to false-negative results and a complete failure of the experimental design. The quantitative kinetic evidence below demonstrates why this compound is not merely a generic option but a specific and efficient substrate for its target enzyme class, a characteristic that defines its procurement value.

Quantitative Differentiation Evidence for 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (pNP-GlcNAc)


pNP-GlcNAc as the Preferred Substrate for NAGase from 'Golden Delicious' Apples

In a study characterizing N-acetyl-β-D-glucosaminidase (NAGase) from 'Golden Delicious' apples, 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (pNP-GlcNAc) was directly compared to its galactosamine analog, p-nitrophenyl-N-acetyl-β-D-galactosaminide (pNP-GalNAc). pNP-GlcNAc demonstrated significantly higher catalytic efficiency [1].

Enzyme Kinetics Substrate Specificity Plant Biochemistry

Comparative Kinetics of pNP-GlcNAc with NAGase from Streptomyces cerradoensis

A separate study on NAGase purified from the bacterium Streptomyces cerradoensis further quantified the high affinity of this enzyme for pNP-GlcNAc. The kinetic parameters establish a baseline of activity for this specific substrate-enzyme interaction [1].

Microbial Enzyme Kinetic Parameters Actinomycete

pNP-GlcNAc as a Catalytic Antibody Substrate Compared to pNP-β-D-glucopyranoside

In a study of catalytic antibodies (abzymes), pNP-GlcNAc was evaluated as a substrate and compared to p-nitrophenyl β-D-glucopyranoside. The presence of the N-acetyl group on pNP-GlcNAc dramatically alters the enzyme's kinetic parameters [1].

Catalytic Antibody Substrate Specificity Abzyme

Established Superiority Over Other Aryl Substrates

A foundational 1961 study systematically investigated the effect of substituents on the phenyl ring of aryl N-acetyl-β-glucosaminides. The study directly compared ethyl, phenyl, o-nitrophenyl, p-nitrophenyl (pNP-GlcNAc), and p-acetylphenyl analogs [1].

Substrate Selection Assay Development Chromogenic Substrate

Purity and Quality Specifications for Reproducible Assays

Commercially available 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside is supplied with high purity and low levels of a critical contaminant, ensuring assay reliability. This level of specification is not universally guaranteed for all analogs and is a key differentiator for procurement [1].

Product Specification Purity Quality Control

A Versatile Building Block for Advanced Substrate Synthesis

The utility of pNP-GlcNAc extends beyond its direct use as a substrate; it serves as a critical starting material for the synthesis of more complex, functionalized substrates. A specific example is its use in preparing a sulfated analog for detecting mucin-desulfating enzymes [1].

Synthetic Chemistry Chromogenic Substrate Sulfatase Assay

Defined Application Scenarios for 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside Based on Differentiating Evidence


High-Sensitivity Kinetic Characterization of Plant and Microbial NAGases

This is the optimal application scenario based on quantitative evidence. Researchers purifying and characterizing new N-acetyl-β-D-glucosaminidases from plant or microbial sources should select pNP-GlcNAc as their substrate of choice. The data show it offers high affinity (Km as low as 0.13 mM [1]) and, where compared, significantly higher catalytic efficiency (Vmax/Km) than alternatives like pNP-GalNAc [2]. Using this substrate will yield the most sensitive and accurate kinetic parameters (Km, Vmax, kcat), essential for understanding enzyme function and for comparative studies.

Reliable and Standardized Routine Assays for Biomarker or Diagnostic Research

For laboratories performing routine NAGase activity assays, such as in clinical urine analysis [1] or for monitoring cellular glycoprotein processing, pNP-GlcNAc is the validated industry standard. Its long history of use [2] and the availability of high-purity commercial preparations with low free 4-nitrophenol content (<0.05%) [3] ensure minimal background and high reproducibility. This leads to consistent, reliable data across different experiments and laboratories, a key requirement for any research that may translate into a diagnostic or screening application.

Assays Involving N-Acetylglucosamine-Binding Proteins (e.g., Catalytic Antibodies)

When the research focus is on proteins that specifically recognize the N-acetylglucosamine moiety, such as catalytic antibodies or lectins, the choice of substrate is critical. Data shows that using a non-acetylated analog like pNP-β-D-glucopyranoside can lead to a dramatic (e.g., 10-fold) reduction in turnover rate (kcat) [1]. Therefore, procurement of pNP-GlcNAc is mandatory to observe relevant catalytic activity and to accurately characterize the binding and catalytic properties of these specialized proteins.

Synthesis of Customized, Functionalized Chromogenic Substrates

For carbohydrate chemists and biochemists developing new assay tools, pNP-GlcNAc is an essential synthetic precursor. Its structure allows for further chemical modification, as demonstrated by its use in the multi-step synthesis of a sulfated substrate for detecting specific sulfatases [1]. Procuring this compound provides a foundational building block for creating novel, purpose-built substrates to study complex enzymatic systems (e.g., sulfatases, glycosyltransferases) where commercial options do not exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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